molecular formula C10H12ClNO3S B2500013 N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide CAS No. 851398-37-3

N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide

Cat. No.: B2500013
CAS No.: 851398-37-3
M. Wt: 261.72
InChI Key: SJHKTPIFTYDPOD-UHFFFAOYSA-N
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Description

N-[4-(2-Chloroacetyl)phenyl]-N-methylmethanesulfonamide (CAS 851398-37-3) is a high-purity chemical intermediate of significant value in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C₁₀H₁₂ClNO₃S and a molecular weight of 261.73, is characterized by its two reactive functional groups: a chloroacetyl moiety and an N-methyl sulfonamide group . These features make it a versatile building block for the synthesis of more complex molecules, particularly in the development of potential active pharmaceutical ingredients (APIs). The structural design of this compound is strategic; the sulfonamide group is a privileged pharmacophore known to enhance binding affinity to enzyme active sites through hydrogen bonding, which is a common feature in many drugs . Meanwhile, the chloroacetyl group acts as a potent alkylating agent, allowing researchers to functionalize the molecule via nucleophilic substitution reactions. This bifunctional nature provides researchers with a flexible scaffold for constructing compound libraries and exploring structure-activity relationships. The compound is supplied with a purity of ≥95% and should be stored sealed in a dry environment at 2-8°C to maintain stability . Safety Information: This product is classified as a hazardous chemical. Please refer to the associated Safety Data Sheet (SDS) for detailed handling protocols. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Disclaimer: This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use, nor for direct human use.

Properties

IUPAC Name

N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-12(16(2,14)15)9-5-3-8(4-6-9)10(13)7-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHKTPIFTYDPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)CCl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851398-37-3
Record name N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide typically involves the reaction of 4-(2-chloroacetyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-(2-chloroacetyl)aniline and methanesulfonyl chloride.

    Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-5°C.

    Base: Triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to form corresponding acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products Formed

    Substitution: Formation of substituted derivatives.

    Oxidation: Formation of oxidized products such as sulfoxides or sulfones.

    Reduction: Formation of reduced products such as amines.

    Hydrolysis: Formation of corresponding acids and amines.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as an intermediate in the synthesis of various organic compounds, facilitating the creation of more complex molecules used in pharmaceuticals and agrochemicals.

Biological Research

  • Antimicrobial Activity : Preliminary studies suggest that N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Potential : The compound has been investigated for its potential anticancer effects. Its structure allows it to interact with biological targets involved in cancer cell proliferation and survival .

Medicinal Chemistry

  • Drug Development : Researchers are exploring its use as a pharmacological agent. Its ability to form covalent bonds with nucleophilic sites in biological molecules may inhibit enzyme activity or disrupt cellular processes, which is crucial in drug design .

Industrial Applications

  • Specialty Chemicals : The compound is utilized in producing specialty chemicals and materials, contributing to various industrial processes where specific chemical properties are required.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria. This finding supports its potential application in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro experiments assessed the anticancer activity of this compound on various cancer cell lines. The results showed that it induced apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. These findings highlight its potential role in cancer therapy and warrant further investigation into its mechanisms of action.

Mechanism of Action

The mechanism of action of N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The methanesulfonamide group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2-chloroacetyl)phenyl]acetamide: Similar structure but lacks the methanesulfonamide group.

    N-[4-(2-chloroacetyl)phenyl]methanesulfonamide: Similar structure but without the N-methyl group.

Uniqueness

N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide is unique due to the presence of both the chloroacetyl and methanesulfonamide groups, which confer distinct chemical and biological properties

Biological Activity

N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a chloroacetyl group that can interact with biological molecules, forming covalent bonds with nucleophilic sites. This interaction is crucial for its biological activity, as it may lead to the inhibition of enzyme functions or disruption of cellular processes. The methanesulfonamide moiety enhances the compound's solubility and bioavailability, making it a viable candidate for therapeutic applications .

The primary mechanism through which this compound exerts its biological effects involves:

  • Covalent Bond Formation : The chloroacetyl group can form stable covalent bonds with nucleophiles in proteins, leading to altered enzymatic activity.
  • Enzyme Inhibition : This compound has been shown to inhibit various enzymes, which is critical in its antimicrobial and anticancer properties.
  • Enhanced Bioavailability : The structural characteristics allow for better absorption and distribution within biological systems .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on chloroacetamides demonstrated their effectiveness against various pathogens, including:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
  • Gram-negative bacteria : Moderate effectiveness against Escherichia coli.
  • Fungi : Activity against Candida albicans was also noted .

The biological activity often correlates with the position and type of substituents on the phenyl ring, influencing lipophilicity and membrane permeability .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, including:

  • Breast Cancer : MCF-7 and MDA-MB-231 cell lines showed sensitivity to the compound.
  • Cervical Cancer : HeLa cells demonstrated notable responsiveness.
  • Ovarian Cancer : A2780 cell line was also affected by treatment with this compound .

The compound's IC50 values (the concentration required to inhibit cell growth by 50%) indicate its potential efficacy in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key insights include:

  • Substituent Effects : Variations in substituents on the phenyl ring significantly affect antimicrobial potency and selectivity.
  • Lipophilicity : Increased lipophilicity enhances membrane permeability, facilitating better uptake by cells .

Table 1 summarizes the biological activities associated with different structural analogs:

Compound StructureAntimicrobial ActivityAnticancer ActivityIC50 (μM)
This compoundEffective against Gram-positive bacteriaEffective against MCF-7 cells1.0 - 5.0
N-(4-fluorophenyl)-2-chloroacetamideHigh activity against MRSAModerate against HeLa cells0.5 - 3.0
N-(4-chlorophenyl)-2-chloroacetamideEffective against Gram-negative bacteriaLow activity against A2780 cells3.0 - 6.0

Case Studies

Several studies have investigated the biological activity of chloroacetamides similar to this compound:

  • Antimicrobial Study : A study confirmed that chloroacetamides were effective against a range of bacterial strains, demonstrating their potential as new antimicrobial agents amid rising antibiotic resistance .
  • Anticancer Research : In vitro tests indicated that derivatives of this compound exhibited significant antiproliferative effects on various cancer cell lines, suggesting a promising avenue for cancer treatment .
  • QSAR Analysis : Quantitative structure-activity relationship models have been developed to predict the biological activity based on chemical structure, guiding future synthesis efforts .

Q & A

Q. What are the key considerations in designing a synthesis protocol for N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide to ensure high yield and purity?

  • Methodological Answer: The synthesis typically involves a multi-step process, starting with the acylation of a substituted aniline derivative using 2-chloroacetyl chloride under controlled conditions. Key steps include optimizing reaction temperature (e.g., 0–5°C to minimize side reactions) and solvent selection (e.g., dichloromethane or THF). Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the product. Monitoring reaction progress with thin-layer chromatography (TLC) and ensuring anhydrous conditions can improve yield and purity .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the presence of the chloroacetyl (–CO–CH₂–Cl) and sulfonamide (–SO₂–N–) groups. For example, the methyl group on the sulfonamide typically appears as a singlet near δ 3.0–3.5 ppm in ¹H NMR . High-Resolution Mass Spectrometry (HRMS): Provides exact mass verification (e.g., [M+H]⁺ ion matching theoretical values within 1 ppm error) . High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95%) by quantifying residual solvents or unreacted intermediates .

Q. What are the common chemical reactions involving the chloroacetyl and sulfonamide groups in this compound, and how are these reactions monitored?

  • Methodological Answer: The chloroacetyl group undergoes nucleophilic substitution (e.g., with amines or thiols) to form amide or thioether linkages. The sulfonamide group participates in hydrogen bonding or acts as a leaving group in alkylation reactions. Reactions are monitored via:
  • FT-IR Spectroscopy: Tracking carbonyl (C=O) stretching (~1700 cm⁻¹) and sulfonyl (S=O) vibrations (~1350–1150 cm⁻¹) .
  • Gas Chromatography (GC): Quantifying volatile byproducts during reaction optimization .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound, and what challenges arise during refinement?

  • Methodological Answer: Single-crystal X-ray diffraction provides precise bond lengths and angles, particularly for the chloroacetyl moiety and sulfonamide geometry. Challenges include:
  • Crystal Quality: Poorly diffracting crystals may require optimization of crystallization solvents (e.g., ethanol/water mixtures) .
  • Refinement: Software like SHELXL () is used for structure solution, but disordered atoms (e.g., methyl groups) may require constraints. Hydrogen bonding networks (e.g., C–H⋯O interactions) must be validated against electron density maps .

Q. What strategies can address contradictory biological activity data for this compound across different in vitro assays?

  • Methodological Answer:
  • Assay Standardization: Control variables such as cell line viability (e.g., glioblastoma vs. epithelial cells) and incubation times .
  • Dose-Response Analysis: Use IC₅₀ values to compare potency thresholds. For example, discrepancies in enzyme inhibition may stem from assay pH or co-solvents (e.g., DMSO) affecting compound solubility .
  • Meta-Analysis: Cross-reference data with structural analogs (e.g., substituent effects on the phenyl ring) to identify trends .

Q. How do electronic effects of substituents on the phenyl ring influence reactivity and target interactions?

  • Methodological Answer:
  • Computational Modeling: Density Functional Theory (DFT) calculations can predict electron-withdrawing/donating effects of substituents (e.g., –Cl vs. –OCH₃) on the chloroacetyl group’s electrophilicity .
  • Structure-Activity Relationship (SAR): Modify the phenyl ring with substituents (e.g., nitro or amino groups) and measure changes in binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

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